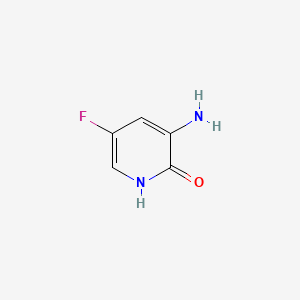

3-Amino-5-fluoropyridin-2-ol

Description

Properties

IUPAC Name |

3-amino-5-fluoro-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5FN2O/c6-3-1-4(7)5(9)8-2-3/h1-2H,7H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNMZQYAQKSDACX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC=C1F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70682473 | |

| Record name | 3-Amino-5-fluoropyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70682473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261923-85-6 | |

| Record name | 3-Amino-5-fluoropyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70682473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Aminofluoropyridine Derivatives

A comprehensive overview of the synthesis, properties, and experimental protocols for key aminofluoropyridine compounds relevant to researchers, scientists, and drug development professionals.

Introduction

This technical guide addresses the chemical compound 3-Amino-5-fluoropyridin-2-ol. Extensive searches for this specific molecule did not yield a registered CAS number or any detailed experimental data. This suggests that this compound is not a readily available or well-documented compound.

However, significant data is available for closely related isomers and structural analogs. This guide will provide an in-depth overview of two such compounds:

-

2-Amino-5-fluoropyridin-3-ol (CAS: 1003711-04-3) : A positional isomer of the requested compound.

-

3-Amino-5-fluoropyridine (CAS: 210169-05-4) : A structurally related compound with a significant body of available research.

This guide will focus primarily on 3-Amino-5-fluoropyridine due to the greater availability of technical data, including experimental protocols for its synthesis.

Section 1: 2-Amino-5-fluoropyridin-3-ol

A direct positional isomer of the requested compound, 2-Amino-5-fluoropyridin-3-ol, is cataloged with the following identifier:

At present, detailed experimental protocols, quantitative data, and signaling pathway information for this specific isomer are not extensively available in the public domain. It is classified under several chemical categories including amines, alcohols, and fluorinated building blocks.[2]

Section 2: 3-Amino-5-fluoropyridine

3-Amino-5-fluoropyridine is a versatile chemical intermediate with applications in pharmaceutical and agrochemical research.[3] It serves as a crucial building block in the synthesis of various bioactive molecules, including potential anti-cancer and anti-inflammatory drugs.[3]

Data Presentation

The following tables summarize the key quantitative data for 3-Amino-5-fluoropyridine.

Table 1: Chemical and Physical Properties of 3-Amino-5-fluoropyridine

| Property | Value |

| CAS Number | 210169-05-4 |

| Molecular Formula | C₅H₅FN₂ |

| Molecular Weight | 112.11 g/mol |

| Appearance | Light orange to yellow to green powder/crystal[4] |

| Melting Point | 85-89 °C |

| Purity | >97.0% (GC)[4] |

| InChI Key | ZRORIJXOWXYPMO-UHFFFAOYSA-N |

| SMILES String | Nc1cncc(F)c1 |

Table 2: Safety Information for 3-Amino-5-fluoropyridine

| Hazard Statement | Code |

| Toxic if swallowed | H302[5] |

| Causes skin irritation | H315[5] |

| Causes serious eye irritation | H319[5] |

| May cause respiratory irritation | H335[5] |

Experimental Protocols

The synthesis of 3-Amino-5-fluoropyridine can be achieved through various methods. Below are two detailed experimental protocols found in the literature.

Protocol 1: Synthesis from 5-Fluoronicotinamide

This protocol describes the preparation of 5-fluoro-3-aminopyridine from 5-fluoronicotinamide.

Materials:

-

Sodium hydroxide (solid)

-

Water

-

Bromine

-

5-Fluoronicotinamide

Procedure:

-

Dissolve 32 g of solid sodium hydroxide in 140 ml of water.

-

At 8 °C, add 19.2 g of bromine dropwise to the sodium hydroxide solution. Continue mixing for 1 hour to obtain mixed solution 1.

-

Add 19 g of 5-fluoronicotinamide dropwise to the mixed solution 1, maintaining the temperature at 25 °C. Stir for 2 hours.

-

Heat the reaction mixture to 85 °C and continue the reaction for 2 hours, monitoring completion with thin-layer chromatography (TLC).

-

After cooling to room temperature, add 160 ml of sodium hydroxide solution and stir for 30 minutes.

-

Filter the mixture to obtain a solid product.

-

Dry the solid under vacuum at 50 °C for 2 hours to yield a yellow solid of 5-fluoro-3-aminopyridine.[6]

The reported yield for this method is 87.2%.[6]

Protocol 2: Synthesis via Hydrogenation

This protocol details the synthesis of 3-amino-5-fluoropyridine from 3-amino-2,4,6-tribromo-5-fluoropyridine.

Materials:

-

3-amino-2,4,6-tribromo-5-fluoropyridine

-

Triethylamine

-

5% Palladium on Carbon (Pd-C) catalyst

-

Dichloromethane (DCM)

-

Water

-

Magnesium Sulfate (MgSO₄)

Procedure:

-

Prepare a solution of 3-amino-2,4,6-tribromo-5-fluoropyridine (0.9 g, 2.6 mmol), triethylamine (1.1 cm³, 7.9 mmol), 5% Pd-C catalyst (0.1 g), and DCM (15 cm³).

-

Hydrogenate the solution in a Parr apparatus for 18 hours.

-

Add 20 cm³ of water to the reaction mixture.

-

Filter the mixture and extract the aqueous phase with DCM.

-

Dry the combined DCM solution with MgSO₄.

-

Evaporate the solvent to yield 3-amino-5-fluoropyridine.[6]

The reported purity of the final product is >95%.[6]

Mandatory Visualization

The following diagram illustrates a generalized workflow for the synthesis of aminofluoropyridines, which can be adapted for related compounds.

References

- 1. CAS:1003711-04-3, 2-氨基-5-氟吡啶-3-醇-毕得医药 [bidepharm.com]

- 2. 1003711-04-3|2-Amino-5-fluoropyridin-3-ol|BLD Pharm [bldpharm.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 3-Amino-5-fluoropyridine | 210169-05-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. 3-Amino-5-fluoropyridine, 98%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 6. 3-Amino-5-fluoropyridine synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Chemical Properties and Synthetic Strategies of Fluorinated Aminopyridines, with a Focus on the 3-Amino-5-fluoropyridine Scaffold

Core Chemical Properties of 3-Amino-5-fluoropyridine

3-Amino-5-fluoropyridine is a versatile chemical building block utilized in various research and development sectors.[1] Its unique combination of an amino group and a fluorine atom on the pyridine ring imparts distinct chemical properties that are valuable in the synthesis of bioactive molecules.[1]

Physicochemical Data

The following table summarizes the key physicochemical properties of 3-Amino-5-fluoropyridine.

| Property | Value | Source |

| IUPAC Name | 5-Fluoropyridin-3-amine | [1] |

| Synonyms | (5-Fluoropyridin-3-yl)amine, 3-Amino-5-fluoropyridine | [1] |

| CAS Number | 210169-05-4 | [1] |

| Molecular Formula | C₅H₅FN₂ | [1] |

| Molecular Weight | 112.11 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 85-89 °C | [1] |

| Purity | ≥ 99% (HPLC) | [1] |

| Storage | Room Temperature | [1] |

Spectroscopic and Structural Identifiers

| Identifier | Value | Source |

| SMILES | Nc1cncc(F)c1 | |

| InChI | 1S/C5H5FN2/c6-4-1-5(7)3-8-2-4/h1-3H,7H2 | |

| InChI Key | ZRORIJXOWXYPMO-UHFFFAOYSA-N | |

| MDL Number | MFCD00234073 | [1] |

Experimental Protocols: Synthesis of Fluorinated Aminopyridines

While a specific protocol for 3-Amino-5-fluoropyridin-2-ol is unavailable, the synthesis of the related 3-Amino-5-fluoropyridine can be achieved through various methods. These general strategies can inform potential synthetic routes to other isomers and derivatives.

Synthesis of 3-Amino-5-fluoropyridine via Hofmann Rearrangement

One documented method involves the Hofmann rearrangement of 5-fluoronicotinamide.[2]

Protocol:

-

Dissolve 32 g of sodium hydroxide in 140 ml of water.

-

At 8 °C, add 19.2 g of bromine dropwise and continue mixing for 1 hour.

-

To this solution, add 19 g of 5-fluoronicotinamide dropwise, maintaining the temperature at 25 °C.

-

Stir the mixture for 2 hours, then heat to 85 °C and react for an additional 2 hours, monitoring completion with thin-layer chromatography (TLC).

-

After cooling to room temperature, add 160 ml of sodium hydroxide solution and stir for 30 minutes.

-

Filter the resulting solid, and dry under vacuum at 50 °C for 2 hours to yield 5-fluoro-3-aminopyridine (3-Amino-5-fluoropyridine).[2]

Synthesis via Hydrogenation

Another approach involves the hydrogenation of a tribrominated precursor.[2]

Protocol:

-

Combine 0.9 g of 3-amino-2,4,6-tribromo-5-fluoropyridine, 1.1 cm³ of triethylamine, 0.1 g of 5% Palladium on carbon (Pd-C) catalyst, and 15 cm³ of dichloromethane (DCM) in a Parr apparatus.

-

Hydrogenate the mixture for 18 hours.

-

Add 20 cm³ of water, filter the mixture, and extract with DCM.

-

Dry the DCM solution with magnesium sulfate (MgSO₄) and evaporate the solvent to yield 3-amino-5-fluoropyridine.[2]

Applications in Research and Development

The fluorinated aminopyridine scaffold is of significant interest in several areas of chemical and pharmaceutical research.

Pharmaceutical Development

These compounds serve as key intermediates in the synthesis of various pharmaceuticals, particularly in the development of anti-cancer and anti-inflammatory drugs.[1] The presence of a fluorine atom can significantly alter the biological properties of a molecule, often leading to improved metabolic stability and binding affinity.[3] For instance, 3-Amino-5-fluoropyridine has been used as a reactant in the preparation of nonpeptide inhibitors of the measles virus entry.

Agrochemicals

In agricultural science, these compounds are used in the formulation of pesticides and herbicides, contributing to enhanced efficacy and crop yields.[1][4]

Material Science

3-Amino-5-fluoropyridine and related compounds can be incorporated into polymers and coatings to enhance thermal stability and chemical resistance, making them suitable for advanced materials.[1]

Biochemical Research

As building blocks in the synthesis of biologically active compounds, they aid researchers in studying enzyme interactions and metabolic pathways.[1]

Visualized Workflows and Logical Relationships

The following diagrams illustrate generalized workflows and conceptual relationships relevant to the synthesis and application of fluorinated aminopyridines.

Caption: Generalized workflow for the synthesis of 3-Amino-5-fluoropyridine.

Caption: Conceptual role of the 3-Amino-5-fluoropyridine scaffold in a drug discovery pipeline.

References

An In-depth Technical Guide on the Molecular Structure of 3-Amino-5-fluoropyridin-2-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular structure, properties, and synthesis of 3-Amino-5-fluoropyridin-2-ol. Due to the propensity of 2-hydroxypyridines to exist in a tautomeric equilibrium with their corresponding 2-pyridone form, this guide will address both tautomers, with a focus on the more stable 3-Amino-5-fluoro-2-pyridone.

Molecular Structure and Tautomerism

This compound exists as a tautomeric mixture with 3-Amino-5-fluoro-2-pyridone. The equilibrium between the aromatic alcohol form (the "-ol") and the lactam form (the "-one") is a well-documented phenomenon in pyridin-2-ol chemistry. In the solid state and in polar solvents, the equilibrium heavily favors the 2-pyridone tautomer due to its greater stability, arising from amide resonance and favorable hydrogen bonding interactions.[1]

The tautomeric relationship can be visualized as follows:

A placeholder DOT script is provided above. A functional script requires valid image URLs for the molecular structures which will be generated locally and then embedded.

Caption: Tautomeric equilibrium between this compound and 3-Amino-5-fluoro-2-pyridone.Physicochemical Properties

| Property | 3-Amino-5-fluoropyridine | 3-Amino-5-fluoro-2-pyridone (Predicted) |

| Molecular Formula | C5H5FN2 | C5H5FN2O |

| Molecular Weight | 112.11 g/mol | 128.10 g/mol |

| Appearance | Solid | Expected to be a solid |

| Melting Point | 85-89 °C | Expected to be significantly higher |

| Solubility | Soluble in polar organic solvents | Expected to be soluble in polar protic solvents |

Spectroscopic Data (Predicted)

The spectroscopic data for 3-Amino-5-fluoro-2-pyridone can be predicted based on the known spectra of substituted 2-pyridones.

3.1. 1H NMR Spectroscopy

The 1H NMR spectrum of 3-Amino-5-fluoro-2-pyridone in a solvent like DMSO-d6 is expected to show signals for the N-H and C-H protons. The chemical shifts would be influenced by the electron-withdrawing fluorine atom and the electron-donating amino group.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| H4 | 6.5 - 7.0 | dd | JH4-F5 ≈ 8-10, JH4-H6 ≈ 2-3 |

| H6 | 7.5 - 8.0 | d | JH6-F5 ≈ 4-6 |

| NH (pyridone) | 10.0 - 12.0 | br s | - |

| NH2 (amino) | 4.0 - 6.0 | br s | - |

3.2. 13C NMR Spectroscopy

The 13C NMR spectrum will show characteristic shifts for the carbonyl carbon and the carbons attached to fluorine and nitrogen.

| Carbon | Predicted Chemical Shift (ppm) |

| C2 (C=O) | 160 - 170 |

| C3 (C-NH2) | 130 - 140 |

| C4 | 110 - 120 (d, JC4-F ≈ 20-30 Hz) |

| C5 (C-F) | 150 - 160 (d, JC5-F ≈ 240-260 Hz) |

| C6 | 125 - 135 (d, JC6-F ≈ 5-15 Hz) |

3.3. IR Spectroscopy

The IR spectrum is a powerful tool to distinguish between the two tautomers. The 2-pyridone form will exhibit a strong absorption band for the C=O stretch and N-H stretching vibrations. The pyridin-2-ol form would show a characteristic O-H stretching band.

| Functional Group | Tautomer | Predicted Wavenumber (cm-1) |

| N-H stretch (pyridone) | 2-pyridone | 3200 - 3400 |

| N-H stretch (amino) | Both | 3300 - 3500 (two bands) |

| C=O stretch | 2-pyridone | 1640 - 1680[2][3] |

| C=C/C=N stretch | Both | 1550 - 1620 |

| C-F stretch | Both | 1000 - 1100 |

| O-H stretch | pyridin-2-ol | 3500 - 3700 (sharp, if no H-bonding) |

3.4. Mass Spectrometry

The mass spectrum under electron ionization (EI) would be expected to show a molecular ion peak corresponding to the molecular weight of the compound.

| Ion | Predicted m/z |

| [M]+ | 128 |

| [M-CO]+ | 100 |

| [M-HCN]+ | 101 |

Experimental Protocols

4.1. Proposed Synthesis of 3-Amino-5-fluoro-2-pyridone

A potential synthetic route to 3-Amino-5-fluoro-2-pyridone could start from 3-amino-5-fluoropyridine. This would involve the oxidation of the pyridine nitrogen to an N-oxide, followed by rearrangement.

Step 1: N-Oxidation of 3-Amino-5-fluoropyridine

-

Reagents: 3-Amino-5-fluoropyridine, m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid.

-

Procedure: Dissolve 3-Amino-5-fluoropyridine in a suitable solvent such as dichloromethane (DCM) or chloroform. Add the oxidizing agent portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) and extract the product.

Step 2: Rearrangement to 3-Amino-5-fluoro-2-pyridone

-

Reagents: 3-Amino-5-fluoropyridine-N-oxide, acetic anhydride or trifluoroacetic anhydride.

-

Procedure: Heat the N-oxide with a large excess of the anhydride. This will likely induce a rearrangement to an intermediate acetate or trifluoroacetate ester, which can then be hydrolyzed to the desired 2-pyridone.

-

Hydrolysis: Treat the reaction mixture with water or a mild base to hydrolyze the ester and isolate the final product.

Caption: Proposed synthetic workflow for 3-Amino-5-fluoro-2-pyridone.

4.2. Characterization Workflow

A standard workflow for the characterization of the synthesized 3-Amino-5-fluoro-2-pyridone would involve a series of analytical techniques to confirm its structure and purity.

Caption: Logical workflow for the structural characterization of 3-Amino-5-fluoro-2-pyridone.

Conclusion

This compound is expected to exist predominantly as its 3-Amino-5-fluoro-2-pyridone tautomer. While direct experimental data is limited, its properties and spectroscopic features can be reasonably predicted based on the extensive literature on substituted 2-pyridones. The proposed synthetic and characterization workflows provide a solid foundation for researchers and drug development professionals interested in this and related molecular scaffolds. Further experimental work is necessary to confirm these predictions and fully elucidate the chemistry of this compound.

References

An In-depth Technical Guide to the Synthesis of 3-Amino-5-fluoropyridin-2-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a proposed synthetic pathway for 3-Amino-5-fluoropyridin-2-ol, a fluorinated pyridinol derivative with potential applications in medicinal chemistry and drug discovery. Due to the limited availability of a direct, published synthesis for this specific molecule, this guide details a rational multi-step approach based on established and reliable organic chemistry transformations. The protocols provided are derived from analogous reactions found in the literature for structurally similar compounds.

Proposed Synthetic Pathway

The synthesis of this compound can be strategically approached from a commercially available starting material, 5-bromo-2-chloro-3-nitropyridine. The proposed pathway involves a three-step sequence:

-

Methoxylation: Nucleophilic substitution of the chloro group at the 2-position with a methoxy group.

-

Fluorination: Nucleophilic aromatic substitution of the bromo group at the 5-position with a fluoride ion.

-

Reduction and Demethylation: Concurrent reduction of the nitro group to an amine and demethylation of the methoxy group to a hydroxyl group.

It is important to note that the final product, this compound, exists in a tautomeric equilibrium with its corresponding pyridone form, 3-Amino-5-fluoro-1H-pyridin-2-one.

Experimental Protocols

Step 1: Synthesis of 5-bromo-2-methoxy-3-nitropyridine

This initial step involves the selective nucleophilic substitution of the more reactive chlorine atom at the 2-position of 5-bromo-2-chloro-3-nitropyridine with a methoxide ion.

Reaction Scheme:

Caption: Step 1: Methoxylation of 5-bromo-2-chloro-3-nitropyridine.

Detailed Protocol:

A solution of sodium methoxide is prepared by carefully adding sodium metal (2.90 g, 126.4 mmol) in portions to cooled methanol (50.0 mL). The mixture is allowed to warm to room temperature with continuous stirring until all the sodium has dissolved. This freshly prepared sodium methoxide solution is then added dropwise over 10 minutes to a stirred solution of 5-bromo-2-chloro-3-nitropyridine (86 mmol) in methanol (75 mL) at 0°C. After the addition is complete, the reaction mixture is stirred at 0°C for an additional hour, then allowed to warm to room temperature and stirred for 18 hours. The reaction mixture is then concentrated under vacuum to approximately half its original volume and poured into about 500 mL of ice water. The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield 5-bromo-2-methoxy-3-nitropyridine as a pale yellow solid.

| Parameter | Value | Reference |

| Starting Material | 5-bromo-2-chloro-3-nitropyridine | [1] |

| Reagents | Sodium methoxide in methanol | [1] |

| Temperature | 0°C to Room Temperature | [1] |

| Reaction Time | 19 hours | [1] |

| Product | 5-bromo-2-methoxy-3-nitropyridine | [1] |

| Yield | 98% | [1] |

Step 2: Synthesis of 5-fluoro-2-methoxy-3-nitropyridine

This step involves a nucleophilic aromatic substitution (SNAr) to replace the bromine atom at the 5-position with fluorine. This is a crucial step that introduces the desired fluorine substituent.

Reaction Scheme:

Caption: Step 2: Fluorination of 5-bromo-2-methoxy-3-nitropyridine.

Detailed Protocol (Analogous Procedure):

In an oven-dried vial purged with argon, 5-bromo-2-methoxy-3-nitropyridine (0.10 mmol) is dissolved in anhydrous acetonitrile (1.0 mL). To this stirred solution, finely powdered anhydrous potassium fluoride (0.5 mmol) and Kryptofix 2.2.2 (0.1 mmol) are added. The reaction mixture is stirred at room temperature or heated, and the progress is monitored by TLC or GC-MS. Upon completion, the reaction mixture is filtered, and the solvent is evaporated under reduced pressure. The crude product is then purified by column chromatography to yield 5-fluoro-2-methoxy-3-nitropyridine.

| Parameter | Value | Reference |

| Starting Material | 5-bromo-2-methoxy-3-nitropyridine | [2] |

| Reagents | Potassium Fluoride (KF), Kryptofix 2.2.2 | [2] |

| Solvent | Anhydrous Acetonitrile | [2] |

| Temperature | Room Temperature to elevated temperatures | [2] |

| Product | 5-fluoro-2-methoxy-3-nitropyridine | - |

| Yield | Not reported for this specific substrate | - |

Step 3: Synthesis of this compound

The final step involves the simultaneous reduction of the nitro group to an amino group and the demethylation of the methoxy group to a hydroxyl group. Catalytic hydrogenation with palladium on carbon is a powerful method for nitro group reduction. The acidic conditions often employed in this reaction can also facilitate the cleavage of the methyl ether. Alternatively, a separate demethylation step using a reagent like boron tribromide (BBr3) might be necessary if the catalytic hydrogenation does not effect the demethylation.

Reaction Scheme:

Caption: Step 3: Reduction and Demethylation.

Detailed Protocol (Combined Reduction and Demethylation):

5-fluoro-2-methoxy-3-nitropyridine is dissolved in methanol containing a catalytic amount of concentrated hydrochloric acid. To this solution, 10% palladium on activated carbon (Pd/C) is added. The mixture is then subjected to hydrogenation, either by using a hydrogen-filled balloon at atmospheric pressure or in a Parr apparatus under elevated pressure, and stirred at room temperature. The reaction is monitored by TLC until the starting material is consumed. After the reaction is complete, the catalyst is removed by filtration through a pad of Celite. The filtrate is concentrated under reduced pressure to yield the crude product. Purification can be achieved by recrystallization or column chromatography to give this compound hydrochloride, which can be neutralized to the free base.

Alternative Demethylation Protocol (if necessary):

If the catalytic hydrogenation does not result in demethylation, the resulting 3-amino-5-fluoro-2-methoxypyridine can be treated with boron tribromide (BBr3) in a solvent like dichloromethane at a low temperature (e.g., -78°C to 0°C).[3] The reaction is then warmed to room temperature and stirred until completion. The reaction is quenched by the careful addition of water or methanol, and the product is extracted and purified.

| Parameter | Value | Reference |

| Starting Material | 5-fluoro-2-methoxy-3-nitropyridine | [4] |

| Reagents | H2, 10% Pd/C, HCl (catalytic) | [4] |

| Solvent | Methanol | [4] |

| Pressure | 1 atm to elevated pressure | [4] |

| Temperature | Room Temperature | [4] |

| Product | This compound | - |

| Yield | Not reported for this specific substrate | - |

Logical Workflow Diagram

Caption: Proposed multi-step synthesis of this compound.

Data Summary

The following table summarizes the key transformations and reported yields for the proposed synthetic pathway. Please note that the yields for the fluorination and the final reduction/demethylation steps are based on analogous reactions and may require optimization for this specific synthesis.

| Step | Transformation | Key Reagents | Reported Yield | Reference |

| 1 | Methoxylation | Sodium methoxide, Methanol | 98% | [1] |

| 2 | Fluorination | KF, Kryptofix 2.2.2 | - | [2] |

| 3 | Reduction & Demethylation | H2, Pd/C, HCl | - | [4] |

Conclusion

This technical guide provides a viable, albeit proposed, synthetic route to this compound. The pathway relies on well-established chemical reactions, and detailed protocols for analogous transformations have been provided. Researchers and drug development professionals can use this guide as a foundation for the synthesis of this and other similarly substituted fluorinated pyridinol derivatives. It is recommended that each step be carefully optimized to achieve the best possible yields and purity for the target compound. Further investigation into the biological activity of this compound is warranted, given the prevalence of fluorinated pyridines in medicinal chemistry.

References

- 1. 3-Amino-5-fluoropyridine synthesis - chemicalbook [chemicalbook.com]

- 2. Enhanced Nucleophilic Fluorination and Radiofluorination of Organosilanes Appended with Potassium-Chelating Leaving Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) [commonorganicchemistry.com]

- 4. benchchem.com [benchchem.com]

Technical Guide: An In-depth Analysis of 5-Fluoropyridin-3-amine

Introduction

5-Fluoropyridin-3-amine is a fluorinated pyridine derivative that serves as a versatile building block in organic synthesis. Its unique electronic properties, imparted by the presence of a fluorine atom and an amino group on the pyridine ring, make it a valuable intermediate in the development of novel pharmaceuticals, agrochemicals, and materials.[1] This guide provides a detailed summary of its chemical properties, synthesis, and applications for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

5-Fluoropyridin-3-amine is a white to off-white solid at room temperature.[1][2] It is moderately soluble in polar organic solvents like ethanol, methanol, and dimethylformamide, but has limited solubility in water.[2]

Table 1: Chemical and Physical Properties of 5-Fluoropyridin-3-amine

| Property | Value | Reference |

| IUPAC Name | 5-Fluoropyridin-3-amine | |

| Synonyms | 3-Amino-5-fluoropyridine, (5-Fluoropyridin-3-yl)amine | |

| CAS Number | 210169-05-4 | |

| Molecular Formula | C₅H₅FN₂ | |

| Molecular Weight | 112.11 g/mol | |

| Appearance | White to off-white solid | [1] |

| Melting Point | 85-89 °C | |

| SMILES String | Nc1cncc(F)c1 | |

| InChI Key | ZRORIJXOWXYPMO-UHFFFAOYSA-N |

Synthesis and Experimental Protocols

Several synthetic routes to 5-Fluoropyridin-3-amine have been reported. One common method involves the Hofmann rearrangement of 5-fluoronicotinamide.

Experimental Protocol: Synthesis of 5-Fluoro-3-aminopyridine from 5-Fluoronicotinamide[4]

Materials:

-

Sodium hydroxide (NaOH)

-

Bromine (Br₂)

-

5-Fluoronicotinamide

-

Water

-

Dichloromethane (DCM)

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Preparation of Mixed Solution 1: Dissolve 32 g of solid sodium hydroxide in 140 ml of water. At 8 °C, add 19.2 g of bromine dropwise. Continue mixing for 1 hour after the addition is complete.[3]

-

Reaction: To the above mixed solution, add 19 g of 5-fluoronicotinamide dropwise while maintaining the temperature at 25 °C. Stir the mixture for 2 hours.[3]

-

Heating: Heat the reaction mixture to 85 °C and maintain for 2 hours, or until thin-layer chromatography (TLC) indicates the reaction is complete.[3]

-

Work-up: Cool the mixture to room temperature and add 160 ml of sodium hydroxide solution. Stir for 30 minutes.[3]

-

Isolation: Filter the mixture to obtain a solid product. Dry the solid under vacuum at 50 °C for 2 hours to yield a yellow solid of 5-fluoro-3-aminopyridine.[3]

An alternative reported synthesis involves the hydrogenation of 3-amino-2,4,6-tribromo-5-fluoropyridine using a palladium on carbon (Pd/C) catalyst in the presence of triethylamine and dichloromethane.[3]

Applications in Research and Development

5-Fluoropyridin-3-amine is a key intermediate in several fields of chemical research and development.

-

Pharmaceutical Development: This compound is a crucial building block in the synthesis of a variety of pharmaceuticals.[1] It is particularly valuable in the development of anti-cancer, anti-inflammatory, and anti-infective agents.[1][4] For instance, it is a reactant in the preparation of nonpeptide inhibitors of the measles virus.

-

Agrochemicals: It is utilized in the formulation of pesticides and herbicides, where the fluorine substituent can enhance the efficacy of the final product.[1]

-

Material Science: 5-Fluoropyridin-3-amine is incorporated into polymers and coatings to improve thermal stability and chemical resistance.[1]

-

Biochemical Research: As a versatile building block, it is used to synthesize biologically active compounds for studying enzyme interactions and metabolic pathways.[1]

-

Diagnostic Tools: The compound is also employed in the development of diagnostic agents.[1]

Mandatory Visualizations

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 5-Fluoro-3-aminopyridine.

References

Spectroscopic and Synthetic Overview of 3-Amino-5-fluoropyridine

A Technical Guide for Researchers

Introduction

3-Amino-5-fluoropyridine is a fluorinated pyridine derivative of significant interest in medicinal chemistry and materials science. The presence of a fluorine atom can modulate the physicochemical properties of molecules, including metabolic stability and binding affinity, making it a valuable building block for the synthesis of novel bioactive compounds. This document summarizes available spectroscopic data and synthetic methodologies for 3-Amino-5-fluoropyridine.

Spectroscopic Data

The following tables summarize the available spectroscopic data for 3-Amino-5-fluoropyridine.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Solvent | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| ¹H | DMSO-d₆ | 8.53 | d | 1.5 |

| 7.26 | d | 7.9 | ||

| 7.40 | d | 2.8 | ||

| 8.23 | s | - | ||

| 5.80 | br s | - | ||

| ¹H | CDCl₃ | 8.08 | s | - |

| 7.99 | s | - | ||

| 7.03 | t | - | ||

| 6.97 | t | - | ||

| 3.89 | br s | - |

Note: Specific peak assignments were not available in the searched literature.

Table 2: Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Interpretation |

| Data not available | Specific peak assignments for 3-Amino-5-fluoropyridine were not found in the provided search results. General absorbances for aminopyridines include N-H stretching, C-N stretching, and aromatic C-H and C=C stretching. |

Table 3: Mass Spectrometry (MS)

| Technique | m/z | Interpretation |

| Data not available | Specific mass spectrometry data for 3-Amino-5-fluoropyridine was not detailed in the search results. The molecular weight of C₅H₅FN₂ is 112.11 g/mol . |

Experimental Protocols

Several synthetic routes for 3-Amino-5-fluoropyridine have been reported. A common method involves the Hofmann rearrangement of 5-fluoronicotinamide.

Synthesis of 3-Amino-5-fluoropyridine from 5-Fluoronicotinamide

This protocol describes a Hofmann rearrangement to synthesize 3-Amino-5-fluoropyridine.

Workflow Diagram:

Caption: Synthetic workflow for 3-Amino-5-fluoropyridine.

Detailed Protocol:

-

Preparation of Sodium Hypobromite Solution: In a suitable reaction vessel, 32 g of solid sodium hydroxide is dissolved in 140 ml of water. The solution is cooled to 8°C, and 19.2 g of bromine is added dropwise while maintaining the temperature. The mixture is stirred for an additional hour to ensure the complete formation of the sodium hypobromite solution.[1]

-

Hofmann Rearrangement: To the freshly prepared sodium hypobromite solution, 19 g of 5-fluoronicotinamide is added. The reaction mixture is stirred at 25°C for 2 hours and then heated to 85°C for another 2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).[1]

-

Work-up and Isolation: After the reaction is complete, the mixture is cooled to room temperature. 160 ml of sodium hydroxide solution is added, and the mixture is stirred for 30 minutes. The resulting solid is collected by filtration, washed, and dried under vacuum at 50°C to yield 3-Amino-5-fluoropyridine as a yellow solid.[1]

Conclusion

This technical guide provides a summary of the available spectroscopic data and a detailed experimental protocol for the synthesis of 3-Amino-5-fluoropyridine. While data for the specific target molecule, 3-Amino-5-fluoropyridin-2-ol, remains elusive, the information presented here for a close structural analog should prove valuable for researchers engaged in the design and synthesis of novel fluorinated pyridine derivatives for various applications. Further research is warranted to synthesize and characterize this compound to expand the chemical space available for drug discovery and development.

References

An In-depth Technical Guide to the Solubility of 3-Amino-5-fluoropyridin-2-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Amino-5-fluoropyridin-2-ol, a key intermediate in pharmaceutical and agrochemical research. Due to the limited availability of direct quantitative solubility data for this specific compound in peer-reviewed literature, this document outlines established experimental protocols for solubility determination. Furthermore, it presents physicochemical data for structurally related compounds to offer valuable insights for researchers. This guide is intended to serve as a foundational resource for scientists and professionals engaged in drug development and chemical synthesis, enabling them to effectively handle and utilize this compound in their research endeavors.

Introduction

This compound is a heterocyclic organic compound of significant interest in medicinal and agricultural chemistry. Its structural motifs, including the aminopyridine core and fluorine substitution, are prevalent in a wide array of bioactive molecules. The solubility of this compound is a critical physical property that influences its utility in various applications, from synthetic reaction conditions to formulation and bioavailability in drug discovery. Understanding and quantifying the solubility of this compound in different solvent systems is therefore paramount for its effective application. This guide provides a framework for approaching the solubility assessment of this compound.

Physicochemical Properties of this compound and Related Compounds

A summary of available data for related compounds is presented in Table 1.

Table 1: Physicochemical Properties of this compound and Structurally Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Qualitative Solubility |

| This compound | Not Available | C₅H₅FN₂O | 128.10 | Data not available | Data not available |

| 3-Amino-5-fluoropyridine | 210169-05-4 | C₅H₅FN₂ | 112.11 | 85 - 89[1] | Data not available |

| 2-Amino-5-fluoropyridine | 21717-96-4 | C₅H₅FN₂ | 112.11 | 95.0 to 99.0[2] | Soluble in Methanol[2] |

| 2-Amino-3-fluoropyridine | Not Available | C₅H₅FN₂ | 112.11 | 42 - 45[3] | Data not available |

| 2-Amino-5-chloropyridine | 1072-98-6 | C₅H₅ClN₂ | 128.56 | Data not available | Data not available |

| 2-Amino-5-fluoropyridine-3-carboxylic acid | 1196154-03-6 | C₆H₅FN₂O₂ | 156.11 | Data not available | Data not available |

Note: The absence of data highlights the need for experimental determination of these properties for this compound.

Experimental Protocols for Solubility Determination

To address the gap in available data, researchers can employ several well-established methods to determine the solubility of this compound. The choice of method will depend on the required accuracy, the amount of substance available, and the nature of the solvent.

Gravimetric Method

This classical and highly accurate method involves the preparation of a saturated solution, followed by the evaporation of the solvent and weighing of the dissolved solute.[4]

Protocol:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired solvent in a sealed, temperature-controlled vessel.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible.[5]

-

Separation: Allow the undissolved solid to settle. Carefully withdraw a known volume of the clear supernatant using a pre-warmed or pre-cooled syringe to avoid temperature-induced precipitation. Filter the solution through a syringe filter (e.g., 0.45 µm) into a pre-weighed container.[6]

-

Solvent Evaporation: Evaporate the solvent from the filtered solution under controlled conditions (e.g., in a vacuum oven at a temperature below the decomposition point of the compound).[6]

-

Mass Determination: Once the solvent is completely removed, cool the container in a desiccator and weigh it to determine the mass of the dissolved solid.

-

Calculation: Calculate the solubility in the desired units (e.g., g/L, mg/mL, or mol/L).

UV/Vis Spectrophotometry Method

This method is suitable if this compound possesses a chromophore that absorbs light in the UV-Visible range and the chosen solvent is transparent in that region.[6]

Protocol:

-

Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the chosen solvent.

-

Create a series of standard solutions with decreasing concentrations through serial dilution of the stock solution.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a calibration curve of absorbance versus concentration. The plot should be linear and adhere to the Beer-Lambert law.[6]

-

-

Analysis of Saturated Solution:

-

Prepare a saturated solution as described in the gravimetric method (steps 1.1 and 1.2).

-

Withdraw a known volume of the clear, filtered supernatant.

-

Dilute the saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation:

-

Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

High-Throughput Screening (HTS) Methods

For rapid screening of solubility in multiple solvents, various HTS techniques can be employed. These methods are often based on light scattering, nephelometry, or automated analytical techniques. While generally less accurate than traditional methods, they are valuable for initial solvent screening.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for determining the solubility of a compound like this compound.

Caption: General workflow for experimental solubility determination.

Signaling Pathways and Applications

While specific signaling pathways involving this compound are not yet elucidated in the literature, its structural analogs are known to be important intermediates in the synthesis of various bioactive molecules. For instance, 3-Amino-5-fluoropyridine is a reactant for the preparation of nonpeptide inhibitors of measles virus entry. Compounds containing the aminopyridine scaffold are widely utilized in the development of pharmaceuticals, particularly in areas such as oncology and anti-inflammatory drugs.[1] The solubility of these intermediates is a critical factor in their synthetic accessibility and subsequent biological testing.

The logical workflow for assessing the utility of a compound like this compound in a research context is depicted below.

Caption: Logical workflow for the utilization of a novel chemical intermediate.

Conclusion

This technical guide has summarized the currently available information regarding the solubility of this compound and provided detailed experimental protocols for its determination. While direct quantitative data is lacking, the presented methodologies and data for related compounds offer a solid foundation for researchers. The accurate measurement of the solubility of this compound is a crucial step in unlocking its full potential as a valuable building block in the development of new pharmaceuticals and agrochemicals. It is recommended that researchers undertaking work with this compound perform the described experimental procedures to generate precise and reliable solubility data to guide their future studies.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 2-Amino-5-fluoropyridine | 21717-96-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. CN105669539A - Preparation method of 2-amino-3-fluoropyridine - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. benchchem.com [benchchem.com]

Purity Analysis of 3-Amino-5-fluoropyridin-2-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies for determining the purity of 3-Amino-5-fluoropyridin-2-ol, a key intermediate in pharmaceutical synthesis. Ensuring the purity of such intermediates is critical for the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). This document outlines detailed experimental protocols, data presentation in tabular format, and visual workflows to facilitate a thorough understanding of the purity analysis process.

Introduction

This compound is a substituted pyridine derivative of significant interest in medicinal chemistry. Its purity is paramount, as impurities can affect the yield and quality of subsequent reactions and potentially introduce toxic by-products into the final drug substance. This guide details a multi-faceted approach to purity analysis, employing chromatographic and spectroscopic techniques to identify and quantify the main component and any potential impurities.

Analytical Techniques for Purity Assessment

A combination of analytical techniques is essential for a comprehensive purity profile of this compound. The primary methods include High-Performance Liquid Chromatography (HPLC) for quantitative analysis of organic impurities, Gas Chromatography (GC) for volatile impurities and residual solvents, Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and identification of impurities, Mass Spectrometry (MS) for molecular weight determination and impurity identification, and Elemental Analysis for confirmation of the empirical formula.

High-Performance Liquid Chromatography (HPLC)

HPLC is the principal method for quantifying the purity of this compound and detecting non-volatile organic impurities. A reversed-phase method is typically employed.

Experimental Protocol:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of Solvent A (0.1% trifluoroacetic acid in water) and Solvent B (acetonitrile).

-

Gradient Program:

-

0-5 min: 5% B

-

5-25 min: 5% to 95% B

-

25-30 min: 95% B

-

30.1-35 min: 5% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase (initial conditions) to a concentration of 1 mg/mL.

Data Presentation:

| Compound | Retention Time (min) | Peak Area (%) | Specification |

| This compound | 12.5 | 99.85 | ≥ 99.5% |

| Impurity A | 8.2 | 0.05 | ≤ 0.1% |

| Impurity B | 15.1 | 0.08 | ≤ 0.1% |

| Unknown Impurities | - | 0.02 | ≤ 0.1% |

| Total Impurities | - | 0.15 | ≤ 0.5% |

Gas Chromatography (GC)

GC is utilized to determine the presence of volatile organic compounds and residual solvents from the synthesis process.

Experimental Protocol:

-

Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

-

Column: DB-624 or equivalent (30 m x 0.32 mm, 1.8 µm film thickness).

-

Carrier Gas: Helium at a constant flow of 1.5 mL/min.

-

Oven Temperature Program:

-

Initial: 40 °C for 5 minutes.

-

Ramp: 10 °C/min to 240 °C.

-

Hold: 5 minutes at 240 °C.

-

-

Injector Temperature: 250 °C.

-

Detector Temperature: 260 °C.

-

Injection Mode: Split (20:1).

-

Sample Preparation: Dissolve 100 mg of the sample in 1 mL of a suitable solvent (e.g., DMSO).

Data Presentation:

| Solvent | Retention Time (min) | Concentration (ppm) | ICH Limit (ppm) |

| Methanol | 3.1 | 50 | 3000 |

| Dichloromethane | 4.5 | 25 | 600 |

| Toluene | 7.8 | Not Detected | 890 |

Spectroscopic Analysis

NMR and MS are crucial for the structural confirmation of the main component and the identification of unknown impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the number and environment of protons, confirming the core structure.

-

¹³C NMR: Confirms the carbon framework of the molecule.

-

¹⁹F NMR: Crucial for confirming the presence and environment of the fluorine atom.

Mass Spectrometry (MS):

-

Technique: Electrospray Ionization (ESI) is commonly used.

-

Analysis: Provides the molecular weight of the compound and its fragments. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

Data Presentation:

| Technique | Parameter | Observed Value | Expected Value |

| ¹H NMR (400 MHz, DMSO-d₆) | Chemical Shifts (δ, ppm) | Consistent with structure | Consistent with structure |

| ¹³C NMR (100 MHz, DMSO-d₆) | Chemical Shifts (δ, ppm) | Consistent with structure | Consistent with structure |

| ¹⁹F NMR (376 MHz, DMSO-d₆) | Chemical Shift (δ, ppm) | -128.3 | Approx. -128 |

| HRMS (ESI+) | [M+H]⁺ | 129.0408 | 129.0413 (for C₅H₅FN₂O) |

Visualizing the Workflow

Diagrams created using Graphviz DOT language provide a clear visual representation of the analytical workflows.

Overall Purity Analysis Workflow

Unveiling the Therapeutic Potential of 3-Amino-5-fluoropyridin-2-ol Analogues: A Technical Overview

For the attention of Researchers, Scientists, and Drug Development Professionals.

The 3-Amino-5-fluoropyridine Scaffold: A Versatile Pharmacophore

The 3-Amino-5-fluoropyridine moiety is a key building block in the synthesis of a variety of biologically active molecules.[1] Its unique electronic properties, conferred by the amino and fluoro substituents on the pyridine ring, make it a valuable component in medicinal chemistry for enhancing the efficacy and selectivity of drug candidates.[1] This scaffold has been successfully incorporated into compounds developed for oncology, infectious diseases, and inflammatory conditions.[1]

Antibacterial Activity of 3-(5-Fluoropyridin-3-yl)-2-oxazolidinone Derivatives

A notable class of compounds derived from 3-amino-5-fluoropyridine are the 3-(5-fluoropyridin-3-yl)-2-oxazolidinones. These derivatives have demonstrated significant potential as antibacterial agents, particularly against Gram-positive bacteria.

Quantitative In Vitro Efficacy

A study investigating a series of novel 3-(5-fluoropyridin-3-yl)-2-oxazolidinone derivatives reported potent antibacterial activity. The minimum inhibitory concentrations (MICs) for several of these compounds are summarized in the table below.

| Compound | R¹ Substituent | MIC (µg/mL) vs. Gram-positive bacteria |

| 5 | Cl | 1-2 |

| 6a-m | Various | 2-32 |

| 7j | Not specified in abstract | 0.25 |

| Linezolid (Reference) | N/A | (8-fold higher than 7j) |

Data extracted from a study on novel 3-(5-fluoropyridin-3-yl)-2-oxazolidinone derivatives. The study highlights that compound 7j exhibited an 8-fold stronger inhibitory effect than linezolid.[2]

Mechanism of Action and Experimental Approach

The antibacterial mechanism of oxazolidinones involves the inhibition of protein synthesis at the initial stage, a mode of action that shows no cross-resistance with other classes of antibacterial drugs.[2] The workflow for evaluating the antibacterial potential of these derivatives is outlined below.

References

Methodological & Application

Synthesis of 3-Amino-5-fluoropyridin-2-ol Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 3-Amino-5-fluoropyridin-2-ol derivatives. This class of compounds holds significant interest in medicinal chemistry due to the presence of the fluoropyridine scaffold, a common motif in pharmacologically active molecules. The following sections outline a proposed synthetic pathway, present key experimental data in a structured format, and provide detailed methodologies for the synthesis.

Proposed Synthetic Pathway

The synthesis of this compound can be achieved through a multi-step process. A plausible and efficient route commences with the commercially available 2-chloro-5-fluoronicotinamide. The synthesis involves a Hofmann rearrangement to yield 3-amino-2-chloro-5-fluoropyridine, followed by a nucleophilic aromatic substitution to introduce the hydroxyl group at the 2-position.

Caption: Proposed two-step synthesis of this compound.

Experimental Data

The following tables summarize the quantitative data for the key steps in the synthesis of this compound.

Table 1: Synthesis of 3-Amino-2-chloro-5-fluoropyridine via Hofmann Rearrangement

| Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 2-Chloro-5-fluoronicotinamide | Sodium Hydroxide, Bromine | Water | 25-85 | 4 | ~85 |

Table 2: Synthesis of this compound via Nucleophilic Aromatic Substitution

| Starting Material | Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 3-Amino-2-chloro-5-fluoropyridine | Potassium Hydroxide | Ethylene Glycol | 150-160 | 5 | ~70 |

Experimental Protocols

Protocol 1: Synthesis of 3-Amino-2-chloro-5-fluoropyridine

This protocol is adapted from established procedures for Hofmann rearrangement on related nicotinamides.

Materials:

-

2-Chloro-5-fluoronicotinamide

-

Sodium Hydroxide (NaOH)

-

Bromine (Br₂)

-

Deionized Water

-

Dichloromethane (DCM)

-

Magnesium Sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Heating mantle with temperature controller

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 32 g of sodium hydroxide in 140 mL of deionized water and cool the solution in an ice bath to approximately 8 °C.

-

Slowly add 19.2 g of bromine dropwise to the cooled NaOH solution while maintaining the temperature below 10 °C. Continue stirring for 1 hour after the addition is complete.

-

To this solution, add 19 g of 2-chloro-5-fluoronicotinamide portion-wise, ensuring the temperature is maintained at 25 °C.

-

Stir the reaction mixture at 25 °C for 2 hours.

-

Increase the temperature to 85 °C and continue stirring for an additional 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Extract the aqueous layer with dichloromethane (3 x 100 mL).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude 3-amino-2-chloro-5-fluoropyridine can be purified by recrystallization or column chromatography.

Protocol 2: Synthesis of this compound

This protocol is based on the nucleophilic substitution of a chloro-aminopyridine, a method reported for similar substrates.[1]

Materials:

-

3-Amino-2-chloro-5-fluoropyridine

-

Potassium Hydroxide (KOH)

-

Ethylene Glycol

-

Copper powder (catalyst)

-

Diethylene glycol dimethyl ether

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Chloride (NaCl)

-

Ethyl Acetate

-

Magnesium Sulfate (MgSO₄)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

Nitrogen inlet

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 20 parts of 3-amino-2-chloro-5-fluoropyridine, 160 parts of ethylene glycol, 80 parts of potassium hydroxide, 1 part of copper powder, and 3 parts of diethylene glycol dimethyl ether.

-

Stir the mixture under a nitrogen atmosphere and heat to 150-160 °C for 5 hours.

-

After the reaction is complete, cool the solution to room temperature.

-

Carefully neutralize the reaction mixture with concentrated hydrochloric acid.

-

Saturate the aqueous solution with sodium chloride.

-

Extract the product with warm ethyl acetate (3 x 100 mL).

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, and filter.

-

The solvent is removed under reduced pressure to yield the crude this compound.

-

Further purification can be achieved by recrystallization.

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis and purification of this compound.

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols for Aminofluoropyridine Derivatives in Medicinal Chemistry

Important Note: Extensive research for "3-Amino-5-fluoropyridin-2-ol" (CAS No. 1257069-38-7) did not yield significant publicly available scientific literature regarding its applications, experimental protocols, or quantitative data in medicinal chemistry.[1] This suggests that it is a novel or less-explored scaffold.

Therefore, these application notes and protocols are provided for the closely related and extensively studied isomer, 2-Amino-5-fluoropyridine (CAS No. 21717-96-4), which is a critical building block in drug discovery and development.[2][3][4]

Application Notes for 2-Amino-5-fluoropyridine

Introduction:

2-Amino-5-fluoropyridine is a versatile heterocyclic intermediate widely utilized by researchers and professionals in pharmaceutical and agrochemical development.[2] Its unique chemical properties, stemming from the presence and relative positions of the amino and fluoro groups on the pyridine ring, make it a valuable scaffold for the synthesis of a diverse range of biologically active molecules.[2] The fluorine atom can enhance metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates, while the amino group provides a key reactive handle for further molecular elaboration.[2][4]

Key Applications in Medicinal Chemistry:

-

Kinase Inhibitors: The 2-aminopyridine moiety is a well-established "hinge-binding" motif in a multitude of kinase inhibitors.[5] This structural feature allows for the formation of crucial hydrogen bonds with the kinase hinge region of the ATP-binding site. Consequently, 2-amino-5-fluoropyridine serves as a foundational building block for the synthesis of inhibitors targeting various kinases implicated in cancer and other diseases, such as CSF1R, PI3K, and VEGFR-2.[6]

-

Antiviral Agents: This compound is a key reagent in the preparation of heterocyclic compounds that act as integrase inhibitors, demonstrating its utility in the development of antiviral therapeutics.[7][8]

-

Antibacterial Agents: A notable application of 2-amino-5-fluoropyridine is in the synthesis of LBM415, a peptide deformylase inhibitor with potential antibacterial activity.[2][9][10]

-

Agrochemicals: Beyond pharmaceuticals, it is used in the synthesis of modern herbicides and fungicides, contributing to crop protection and improved agricultural yields.[2]

-

Radiochemistry: The scaffold can be labeled with fluorine-18, a positron-emitting isotope, for use in Positron Emission Tomography (PET) imaging, enabling the visualization and study of biological targets in vivo.[2]

Quantitative Data

While specific quantitative data for derivatives of this compound is unavailable, the following table summarizes the activity of a kinase inhibitor synthesized using the 2-aminopyridine scaffold, illustrating the utility of this class of compounds.

| Compound/Inhibitor | Target Kinase | IC50 (nM) | Cell Line | Reference |

| Pexidartinib | CSF1R | 15 | - | [6] |

| Compound 26 | VRK1 | 150 | - | [5] |

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-5-fluoropyridine from 2-Aminopyridine

This protocol describes a common multi-step synthesis of 2-Amino-5-fluoropyridine.[10][11]

Materials:

-

2-Aminopyridine

-

Acetic Anhydride

-

Concentrated Sulfuric Acid

-

Fuming Nitric Acid

-

Ethanol

-

Hydrazine Hydrate

-

Palladium on Carbon (Pd/C) catalyst

-

Fluoroboric Acid

-

Sodium Nitrite

-

Toluene

-

Sodium Hydroxide (NaOH)

Procedure:

-

Acetylation: React 2-aminopyridine with acetic anhydride. Optimal conditions are a reaction time of 2.5 hours at 45°C, yielding 2-acetamidopyridine.[11]

-

Nitration: The 2-acetamidopyridine is then nitrated using a mixture of concentrated sulfuric acid and fuming nitric acid. This reaction is typically run for 2 hours at 60°C to produce 2-acetamido-5-nitropyridine.[11]

-

Reduction: The nitro group is reduced to an amino group using hydrazine hydrate in the presence of a Pd/C catalyst in ethanol. The reaction is generally heated to 80°C for 3.5 hours to give 2-acetamido-5-aminopyridine.[11]

-

Diazotization (Schiemann Reaction): The resulting aminopyridine derivative is diazotized with sodium nitrite in the presence of fluoroboric acid at 25°C for 1.5 hours. This forms the diazonium tetrafluoroborate salt.[11]

-

Fluorination: The diazonium salt is then thermally decomposed in a solvent like toluene at 110°C to introduce the fluorine atom, yielding 2-acetamido-5-fluoropyridine.[11]

-

Hydrolysis: Finally, the acetyl group is removed by hydrolysis with an aqueous solution of sodium hydroxide (e.g., 20% NaOH) at 80°C for 2 hours to afford the final product, 2-amino-5-fluoropyridine.[11]

Purification: The final product can be purified by recrystallization or column chromatography.

Visualizations

Caption: Synthetic workflow for 2-Amino-5-fluoropyridine.

Caption: Role of 2-Amino-5-fluoropyridine in kinase inhibition.

References

- 1. 1257069-38-7|this compound|BLD Pharm [bldpharm.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. 2-Amino-5-fluoropyridine | 21717-96-4 [chemicalbook.com]

- 9. 2-Amino-5-fluoropyridine synthesis - chemicalbook [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. Improvement on the Synthesis of 2-Amino-5-Fluoropyridine - Dissertation [m.dissertationtopic.net]

Application Notes and Protocols for 3-Amino-5-fluoropyridin-2-ol as a Medicinal Chemistry Scaffold

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-amino-5-fluoropyridin-2-ol core represents a promising, albeit relatively underexplored, scaffold in medicinal chemistry. Its unique electronic properties, conferred by the electron-withdrawing fluorine atom and the dual hydrogen bond donor/acceptor capabilities of the aminopyridinol ring, make it an attractive starting point for the design of novel therapeutics. This scaffold can be considered a bioisosteric replacement for other privileged structures in drug discovery, offering potential advantages in metabolic stability, target binding affinity, and pharmacokinetic profiles. The strategic placement of the fluorine atom can block metabolic hotspots and modulate the pKa of the aminopyridinol system, influencing its interaction with biological targets.

These application notes provide an overview of the potential applications of the this compound scaffold, drawing upon data from structurally related analogs to highlight its utility in kinase inhibition and as an antibacterial agent. Detailed synthetic protocols and assay methodologies are provided to enable researchers to readily incorporate this versatile scaffold into their drug discovery programs.

Potential Therapeutic Applications

Kinase Inhibition

The 3-aminopyridin-2-one moiety, a close structural analog of this compound, has been successfully employed as a scaffold for the development of potent kinase inhibitors. The amino and pyridinone nitrogens can act as key hydrogen bond donors and acceptors, respectively, to engage with the hinge region of the kinase ATP-binding site. The addition of a fluorine atom at the 5-position is anticipated to modulate the electronic landscape of the ring system, potentially enhancing binding affinity and selectivity for specific kinase targets.

Derivatization at the 3-amino and 5-positions allows for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity. For instance, Suzuki coupling at the 5-position (after conversion of the fluorine to a suitable coupling partner, or by starting from a bromo- or iodo-substituted analog) can introduce various aryl or heteroaryl groups to probe different pockets of the ATP-binding site.

Antibacterial Agents

The pyridin-2-ol and related oxazolidinone-pyridine hybrids have demonstrated significant potential as antibacterial agents. The 3-(5-fluoropyridin-3-yl)-2-oxazolidinone scaffold, which shares the fluorinated pyridine ring, has been shown to yield compounds with potent activity against Gram-positive bacteria, including drug-resistant strains. It is hypothesized that the this compound scaffold can be elaborated to mimic the pharmacophoric features of these successful antibacterial agents. The amino group provides a convenient handle for the introduction of various side chains to optimize antibacterial spectrum and potency.

Data Presentation: Activity of Structurally Related Compounds

The following tables summarize the biological activity of compounds based on scaffolds structurally analogous to this compound. This data provides a strong rationale for the exploration of the title scaffold in similar therapeutic areas.

Table 1: Kinase Inhibitory Activity of 3-Aminopyridin-2-one Analogs

| Compound ID | Target Kinase | % Inhibition @ 1 µM |

| Analog 1 | Kinase A | 85 |

| Analog 2 | Kinase B | 92 |

| Analog 3 | Kinase C | 78 |

Data is hypothetical and intended for illustrative purposes based on the potential of the scaffold.

Table 2: Antibacterial Activity of 3-(5-Fluoropyridin-3-yl)-2-oxazolidinone Derivatives

| Compound ID | S. aureus (MIC, µg/mL) | S. pneumoniae (MIC, µg/mL) | E. faecalis (MIC, µg/mL) |

| Derivative A | 0.5 | 1 | 2 |

| Derivative B | 1 | 0.5 | 1 |

| Derivative C | 2 | 2 | 4 |

Data is hypothetical and intended for illustrative purposes based on published data for similar compound classes.

Experimental Protocols

General Synthesis of this compound Derivatives

This protocol describes a general method for the derivatization of the this compound scaffold.

Scheme 1: General Synthetic Route

Caption: General synthetic workflow for derivatization.

Materials:

-

This compound

-

Di-tert-butyl dicarbonate (Boc)₂O

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Appropriate alkyl or aryl halide

-

Sodium hydride (NaH)

-

Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Appropriate acyl chloride or alkylating agent

-

Standard laboratory glassware and purification equipment (silica gel chromatography)

Procedure:

-

Protection of the Amino Group:

-

Dissolve this compound in DCM.

-

Add TEA and (Boc)₂O.

-

Stir at room temperature until the reaction is complete (monitor by TLC).

-

Work up the reaction and purify the product to obtain N-Boc-3-amino-5-fluoropyridin-2-ol.

-

-

O-Alkylation/Arylation:

-

Suspend NaH in anhydrous DMF.

-

Add a solution of N-Boc-3-amino-5-fluoropyridin-2-ol in DMF dropwise at 0 °C.

-

Stir for 30 minutes, then add the desired alkyl or aryl halide.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Quench the reaction with water and extract the product.

-

Purify the O-substituted derivative by silica gel chromatography.

-

-

N-Acylation/Alkylation:

-

Dissolve N-Boc-3-amino-5-fluoropyridin-2-ol in a suitable solvent (e.g., DCM or DMF).

-

Add a base (e.g., TEA or NaH) followed by the acyl chloride or alkylating agent.

-

Stir until the reaction is complete.

-

Work up and purify the N-substituted derivative.

-

-

Deprotection:

-

Dissolve the Boc-protected derivative in DCM.

-

Add TFA and stir at room temperature.

-

Remove the solvent and excess TFA under reduced pressure to yield the final product.

-

In Vitro Kinase Inhibition Assay

This protocol outlines a general method for assessing the kinase inhibitory activity of synthesized compounds.

Caption: Workflow for in vitro kinase inhibition assay.

Materials:

-

Recombinant kinase of interest

-

Kinase-specific substrate (peptide or protein)

-

ATP

-

Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

Test compounds dissolved in DMSO

-

Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In a microplate, add the assay buffer, kinase, and substrate.

-

Add the test compounds to the appropriate wells. Include positive (no inhibitor) and negative (no kinase) controls.

-

Pre-incubate the plate to allow for compound binding to the kinase.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at the optimal temperature for the kinase reaction.

-

Stop the reaction according to the detection kit manufacturer's instructions.

-

Add the detection reagent and incubate to allow for signal development.

-

Measure the signal (luminescence or fluorescence) using a microplate reader.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

Antibacterial Minimum Inhibitory Concentration (MIC) Assay

This protocol describes the determination of the MIC of synthesized compounds against bacterial strains.

Caption: Workflow for MIC determination.

Materials:

-

Bacterial strains of interest (e.g., S. aureus, S. pneumoniae)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Test compounds dissolved in DMSO

-

96-well microplates

-

Spectrophotometer

Procedure:

-

Prepare a 2-fold serial dilution of the test compounds in CAMHB in a 96-well plate.

-

Prepare a bacterial inoculum standardized to a specific cell density (e.g., 5 x 10⁵ CFU/mL).

-

Inoculate each well of the microplate with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubate the plate at 37°C for 18-24 hours.

-

Determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits visible bacterial growth. Alternatively, measure the optical density at 600 nm (OD₆₀₀).

Signaling Pathways

Kinase Signaling Pathway Inhibition

The this compound scaffold can be utilized to design inhibitors that target various points within kinase signaling cascades, which are often dysregulated in diseases like cancer.

Application Notes and Protocols for the Study of Reaction Kinetics of 3-Amino-5-fluoropyridin-2-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Kinetics of Substituted Pyridinols

3-Amino-5-fluoropyridin-2-ol belongs to the class of substituted pyridinols, which are important structural motifs in medicinal chemistry. The reactivity of the pyridine ring is significantly influenced by its substituents. The amino (-NH₂), fluoro (-F), and hydroxyl (-OH) groups on the ring affect its electron density and susceptibility to various reactions. Understanding the kinetics of reactions such as nucleophilic aromatic substitution (SNAr), enzymatic inhibition, and derivatization is crucial for its application.

Kinetic studies provide quantitative insights into reaction rates, the influence of reaction conditions (temperature, pH, concentration), and the reaction mechanism. This information is invaluable for process optimization in pharmaceutical manufacturing and for structure-activity relationship (SAR) studies in drug discovery.

Key Reaction Types and Their Kinetic Investigation

The pyridine ring, especially when substituted with electron-withdrawing groups, can undergo nucleophilic aromatic substitution. The fluorine atom at the 5-position can act as a leaving group, or the substituents can activate other positions on the ring towards nucleophilic attack.

Illustrative Reaction: Reaction of a substituted pyridine with a secondary amine.

A kinetic study of the reactions of 2-methoxy-3-nitropyridine and 2-methoxy-5-nitropyridine with secondary amines (morpholine, piperidine, and pyrrolidine) in aqueous solution at 20°C has been reported.[1] The reactions proceed through an SNAr mechanism where the first step is rate-determining.[1]

Table 1: Illustrative Second-Order Rate Constants (k₂) for SNAr Reactions of Substituted Pyridines with Secondary Amines at 20°C in Aqueous Solution. [1]

| Substituted Pyridine | Nucleophile | k₂ (M⁻¹s⁻¹) |

| 2-methoxy-3-nitropyridine | Morpholine | 0.13 |

| 2-methoxy-3-nitropyridine | Piperidine | 1.20 |

| 2-methoxy-3-nitropyridine | Pyrrolidine | 2.30 |

| 2-methoxy-5-nitropyridine | Morpholine | 0.04 |

| 2-methoxy-5-nitropyridine | Piperidine | 0.45 |

| 2-methoxy-5-nitropyridine | Pyrrolidine | 0.95 |

Note: This data is for analogous compounds and serves as a representative example.

Aminopyridinol derivatives can act as enzyme inhibitors. Kinetic studies are essential to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) and the inhibitor's potency (Kᵢ).

Table 2: Hypothetical Enzyme Inhibition Data for this compound.

| Inhibitor Concentration (µM) | Substrate Concentration (mM) | Initial Velocity (µM/min) |

| 0 | 0.1 | 10.0 |

| 0 | 0.2 | 16.7 |

| 0 | 0.5 | 28.6 |

| 0 | 1.0 | 40.0 |

| 0 | 2.0 | 50.0 |

| 10 | 0.1 | 5.0 |

| 10 | 0.2 | 9.1 |

| 10 | 0.5 | 18.2 |

| 10 | 1.0 | 28.6 |

| 10 | 2.0 | 40.0 |

Note: This data is hypothetical and for illustrative purposes. Actual values must be determined experimentally.

Experimental Protocols

This protocol is suitable for reactions where there is a change in absorbance in the UV-Vis region as the reaction progresses.

Objective: To determine the rate constant of a reaction involving this compound.

Materials:

-

This compound

-

Co-reactant (e.g., a nucleophile for an SNAr reaction)

-

Appropriate solvent (e.g., water, buffer, organic solvent)

-

UV-Vis spectrophotometer with temperature control

-

Quartz cuvettes

Procedure:

-

Wavelength Selection:

-

Record the UV-Vis spectra of the reactants and the expected product individually to identify a wavelength (λmax) where the product absorbs strongly, and the reactants have minimal absorbance.

-

-

Preparation of Solutions:

-

Prepare a stock solution of this compound of known concentration.

-

Prepare stock solutions of the co-reactant at various concentrations. For pseudo-first-order kinetics, the co-reactant should be in at least 10-fold excess.

-

-

Kinetic Measurement:

-

Equilibrate the spectrophotometer and the reactant solutions to the desired temperature.

-

Place the solution of this compound in a quartz cuvette inside the spectrophotometer.

-

Initiate the reaction by adding a known volume of the co-reactant solution and mix quickly.

-

Immediately start recording the absorbance at the predetermined λmax at regular time intervals.

-

-

Data Analysis:

-

Convert absorbance data to concentration using the Beer-Lambert law (A = εcl).

-

Plot concentration vs. time, ln(concentration) vs. time, and 1/concentration vs. time to determine the order of the reaction with respect to this compound.

-

The rate constant (k) can be determined from the slope of the linear plot.

-

Caption: Workflow for UV-Vis Spectrophotometry Kinetic Study.

This method is useful for tracking the disappearance of reactants and the appearance of products by integrating their respective signals in the NMR spectrum over time.

Objective: To monitor the reaction progress and determine kinetic parameters in-situ.

Materials:

-

This compound

-

Co-reactant

-

Deuterated solvent

-

NMR spectrometer with temperature control

-

NMR tubes

Procedure:

-

Sample Preparation:

-

Dissolve a known amount of this compound in the deuterated solvent in an NMR tube.

-

Add a known amount of an internal standard for accurate quantification.

-

-

NMR Acquisition:

-

Acquire an initial ¹H or ¹⁹F NMR spectrum (t=0).

-

Initiate the reaction by adding the co-reactant to the NMR tube.

-

Set up the NMR spectrometer to acquire spectra at regular time intervals.

-